molecular formula C7H11F2NO2 B13068498 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid

3,3-Difluoro-1-methylpiperidine-4-carboxylic acid

Cat. No.: B13068498
M. Wt: 179.16 g/mol
InChI Key: VTYCVNXPYQHNFB-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-methylpiperidine-4-carboxylic acid ( 1550967-66-2) is a high-purity piperidine derivative designed for advanced pharmaceutical and chemical research. This compound features a carboxylic acid functional group and two fluorine atoms at the 3-position of the 1-methylpiperidine ring, making it a valuable scaffold in medicinal chemistry . This building block is primarily used in drug discovery programs, particularly for creating novel bioactive molecules. The presence of the difluoro group can significantly alter the molecule's electronegativity, metabolic stability, and membrane permeability, which are critical parameters in optimizing lead compounds . Researchers utilize this acid in coupling reactions to generate amides and esters, or as a precursor for more complex, functionalized piperidines. Its application is strictly for research and development purposes in laboratory settings. The product is offered with a guaranteed purity of 98% and is available for prompt shipment in quantities ranging from 100mg to 5g . To preserve its stability and quality, it is recommended to store this compound at 2-8°C . Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human consumption.

Properties

Molecular Formula

C7H11F2NO2

Molecular Weight

179.16 g/mol

IUPAC Name

3,3-difluoro-1-methylpiperidine-4-carboxylic acid

InChI

InChI=1S/C7H11F2NO2/c1-10-3-2-5(6(11)12)7(8,9)4-10/h5H,2-4H2,1H3,(H,11,12)

InChI Key

VTYCVNXPYQHNFB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Difluoroacetyl Intermediates and Cyclization

A robust approach involves the use of 2,2-difluoroacetyl halides as key starting materials, which undergo substitution and hydrolysis to form alpha-difluoroacetyl intermediates. These intermediates then undergo condensation and cyclization with methylhydrazine or analogous nucleophiles to form the fluorinated heterocyclic ring.

Stepwise process:

Step Reaction Type Key Reagents & Conditions Outcome
1 Substitution/Hydrolysis Alpha,beta-unsaturated ester + acid-binding agent + 2,2-difluoroacetyl halide (F or Cl) in organic solvent at low temperature; followed by alkali hydrolysis Formation of alpha-difluoroacetyl intermediate
2 Condensation/Cyclization Addition of catalyst (NaI or KI), low-temperature condensation with methylhydrazine aqueous solution; reduced pressure and temperature increase for cyclization; acidification Crude 3-(difluoromethyl)-1-methyl-pyrazole carboxylic acid
3 Purification Recrystallization from aqueous alcohol mixtures (methanol, ethanol, or isopropanol, 35-65% water) Pure product with >99% HPLC purity

This method achieves high yield (75-80%) and purity (>99%) with reduced isomeric impurities by careful control of reaction temperature, catalyst choice, and recrystallization conditions.

Alternative Synthetic Routes

Other documented synthetic approaches include:

  • Use of ethyl difluoroacetate reacting with methyl orthoformate and acetic anhydride to generate difluoro-substituted intermediates, followed by cyclization with methyl hydrazine and alkaline hydrolysis to yield the target acid.
  • Multi-step routes involving dichloroacetyl chloride and vinyl ether, followed by ring closure, bromination, fluorine substitution, and carbonyl insertion. However, these methods involve harsh conditions, catalytic pressurization, and complex operations, making them less suitable for industrial scale.

Reaction Conditions and Optimization

Parameter Optimal Range/Conditions Impact on Reaction
Temperature (Step 1) Low temperature (e.g., -30°C to 0°C) Controls substitution selectivity, minimizes side reactions
Catalyst Sodium iodide or potassium iodide Enhances cyclization efficiency and reduces isomers
Solvent for recrystallization Alcohol/water mixtures (35-65% aqueous methanol/ethanol/isopropanol) Improves purity and yield during product isolation
pH Adjustment Acidification to pH 1-2 during work-up Facilitates solid precipitation of product
Reaction Time 2 hours for condensation/cyclization step Ensures complete conversion of intermediates

Research Findings and Yield Data

Entry Catalyst Recrystallization Solvent Yield (%) Purity (HPLC %) Isomer Ratio (Target:Impurity)
1 NaI 40% aqueous ethanol 78.3 99.7 96:4
2 KI 40% aqueous ethanol 75.9 99.6 95:5
3 NaI 35% aqueous methanol 77.1 99.6 94:6
4 KI 35% aqueous methanol 79.6 99.3 96:4

These data demonstrate that both sodium iodide and potassium iodide are effective catalysts, and the choice of aqueous alcohol solvent for recrystallization can be tailored to optimize yield and purity.

Summary and Expert Recommendations

  • The preparation of 3,3-difluoro-1-methylpiperidine-4-carboxylic acid can be effectively achieved via fluorinated acetyl intermediates followed by cyclization and hydrolysis.
  • Use of 2,2-difluoroacetyl halides and methylhydrazine under controlled low temperatures with iodide catalysts is key to high selectivity and yield.
  • Purification by recrystallization in aqueous alcohol mixtures is essential to obtain high-purity product suitable for further applications.
  • Alternative multi-step methods exist but are generally more complex and less industrially viable.
  • Reaction parameters such as temperature, catalyst type, and solvent composition must be optimized for scale-up.

This synthesis strategy aligns with current best practices in fluorinated heterocycle preparation and offers a scalable, efficient route to high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-methylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound serves as a vital intermediate in the synthesis of various pharmaceutical agents. The introduction of fluorine atoms into piperidine derivatives has been shown to enhance metabolic stability and improve lipid solubility, which are critical factors in drug design. For instance, fluorinated compounds often exhibit increased oral bioavailability compared to their non-fluorinated counterparts, making them attractive candidates for further development in treating neurological and psychiatric disorders .

Case Study: Antidepressants and Antipsychotics
Research indicates that derivatives of 3,3-difluoro-1-methylpiperidine-4-carboxylic acid can interact with serotonin receptors, potentially leading to new antidepressant formulations. A study highlighted that certain fluorinated piperidine derivatives demonstrated comparable receptor binding affinity to non-fluorinated versions while exhibiting superior absorption characteristics . This suggests that such compounds could lead to more effective treatments with fewer side effects.

Agriculture and Pesticide Development

Synthesis of Agrochemicals
The compound is also utilized in the synthesis of agrochemicals, particularly as an intermediate for developing novel pesticides. The structural properties conferred by the difluoromethyl group enhance the efficacy and selectivity of these compounds against pests while minimizing toxicity to non-target organisms .

Case Study: Fluopyram and Other Bactericides
this compound is a key precursor in the synthesis of several high-efficiency bactericides such as fluopyram and bixafen. These compounds have been noted for their effectiveness in controlling fungal diseases in crops while exhibiting low environmental impact . The strategic incorporation of fluorine not only improves biological activity but also contributes to the stability of these agrochemicals under field conditions.

Organic Synthesis

Synthetic Methodologies
In organic chemistry, this compound is employed as a building block for synthesizing complex molecules. Its unique chemical properties facilitate various reactions, including cyclization and condensation processes, which are pivotal in creating diverse organic compounds .

Table: Synthetic Routes Involving this compound

Reaction TypeDescriptionOutcome
CyclizationCondensation with methyl hydrazineFormation of cyclic intermediates
SubstitutionReaction with electrophilesCreation of functionalized derivatives
HydrolysisHydrolysis of esters containing the compoundGeneration of acids or alcohols

Toxicological Studies

Safety Profile Assessment
Fluorinated compounds often raise concerns regarding their toxicity and environmental impact. Studies have indicated that while this compound shows promise in various applications, its safety profile must be rigorously evaluated due to potential metabolic pathways leading to toxic byproducts like fluoroacetate .

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. This makes it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and biological activities of 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Key References
This compound 3,3-difluoro, 1-methyl ~207.17 (calculated) Antibacterial (potential)
1-Cyclopropyl-6-fluoro-8-methyl-7-(4-amino-3,3-dimethyl-piperidin-1-yl)-quinoline-3-carboxylic acid 3,3-dimethyl, 4-amino 387.39 (M+1 = 388) Quinolone antibiotic
7-[3-Amino-4-(2′-methoxybenzyloxyimino)piperidin-1-yl]-quinoline-3-carboxylic acid (19h) 4-(2′-methoxybenzyloxyimino) 525.21 (M+H)+ Broad-spectrum antibacterial
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid 1-ethoxycarbonyl 215.22 Intermediate for prodrugs
3-Amino-4-(1,1-difluoropropyl)-thieno[2,3-b]pyridine-2-carboxamide (BI 605906) 1,1-difluoropropyl, thienopyridine core 432.51 Investigational kinase inhibitor
Key Observations:

Fluorine vs. Methyl groups (e.g., in quinolone derivatives) improve steric shielding but may reduce polarity, impacting solubility .

Carboxylic Acid Derivatives :

  • Ethoxycarbonyl-substituted analogs () lack the free carboxylic acid group, limiting salt formation but improving cell membrane permeability .
  • Prodrug strategies (e.g., esterification) are commonly employed for carboxylic acid-containing compounds to enhance oral bioavailability .

Piperidine vs. Pyrrolidine Cores :

  • Pyrrolidine derivatives (e.g., in ) have smaller ring sizes, which may restrict conformational flexibility compared to piperidines .

Stability Considerations:
  • Fluorinated piperidines exhibit superior stability to metabolic degradation compared to non-fluorinated analogs, as C-F bonds resist hydrolysis .
  • Carboxylic acid groups may require protection (e.g., as esters) during synthesis to prevent unwanted side reactions .

Pharmacological and Spectroscopic Data

Pharmacological Activity:
  • Quinolone-piperidine hybrids (e.g., 19h in ) show MIC values <1 µg/mL against Gram-positive and Gram-negative bacteria, attributed to DNA gyrase inhibition .
  • The target compound’s difluoro substituents may enhance bacterial membrane penetration compared to methoxy or methyl groups .
Spectroscopic Comparison:
Compound ¹H-NMR (δ, ppm) MS Data (m/z)
This compound (predicted) 1.12–0.84 (cyclopropyl CH₂), 3.32 (O-CH₃) 207.17 (M+H)+
19h () 8.71 (C2-H), 5.12 (O-CH₂Ar) 525.21 (M+H)+
BI 605906 () - 432.51 (M+H)+

Biological Activity

3,3-Difluoro-1-methylpiperidine-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

  • Molecular Formula: C₇H₈F₂N O₂
  • Molecular Weight: 178.14 g/mol
  • Boiling Point: Not specified
  • Melting Point: Not specified

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of drug development. It is noted for its potential as a pharmaceutical agent targeting various biological pathways.

The compound's biological activity is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been studied for its effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics.

Case Study 1: Antiparasitic Activity

A study investigated the antiparasitic effects of this compound against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated promising activity in inhibiting the growth of the parasite in vitro. The results indicated that at concentrations as low as 10 µM, the compound exhibited significant inhibition of T. cruzi replication in infected cells .

Case Study 2: CYP Enzyme Interaction

Another study focused on the interaction of this compound with human cytochrome P450 enzymes (CYPs). The findings revealed that the compound could modulate CYP activity, potentially influencing drug metabolism and efficacy. Specifically, it was found to inhibit CYP3A4-mediated metabolism, which is crucial for the clearance of many therapeutic agents from the body .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeConcentration (µM)Effect
AntiparasiticTrypanosoma cruzi10Significant inhibition
CYP Enzyme InhibitionCYP3A4Not specifiedModulation of metabolism

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